molecular formula C10H13NO3 B1321184 Methyl 4-(dimethylamino)-2-hydroxybenzoate CAS No. 27559-59-7

Methyl 4-(dimethylamino)-2-hydroxybenzoate

Cat. No. B1321184
CAS RN: 27559-59-7
M. Wt: 195.21 g/mol
InChI Key: RHFNNYRLZPAKCV-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-hydroxybenzoate is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their applications in pharmaceuticals, cosmetics, and food preservatives. These compounds are characterized by their benzoic acid core structure and the presence of different functional groups that modify their chemical and physical properties .

Synthesis Analysis

The synthesis of methyl 4-(dimethylamino)-2-hydroxybenzoate and related compounds typically involves the functionalization of the benzoic acid core. For instance, the synthesis of 2,3,4-trimethoxybenzoic acid from 2,3,4-trihydroxybenzoic acid involves methylation, hydrolysis, acidification, and purification steps . Similarly, the synthesis of complex esters like methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a multi-step process starting from commercially available compounds and includes condensation and hydrogenation steps . These methods highlight the versatility of benzoic acid derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of methyl 4-(dimethylamino)-2-hydroxybenzoate would likely resemble the structures of related compounds, which have been determined using techniques such as X-ray crystallography. For example, the structure of methyl 4-hydroxybenzoate was determined at 120 K and showed extensive intermolecular hydrogen bonding . Similarly, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, another benzoic acid derivative, was elucidated by X-ray analysis, revealing the presence of an exocyclic carbonyl group and a methyl ester group .

Chemical Reactions Analysis

The reactivity of methyl 4-(dimethylamino)-2-hydroxybenzoate would be influenced by its functional groups. The presence of a dimethylamino group could facilitate reactions such as nucleophilic substitution, while the hydroxy group could be involved in hydrogen bonding and esterification reactions. The chemical behavior of similar compounds, such as the designed inhibitor 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which forms hydrogen-bonded dimers, provides insight into the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(dimethylamino)-2-hydroxybenzoate can be inferred from related compounds. For instance, the experimental and theoretical vibrational spectra of 4-hydroxybenzoic acid indicate the presence of stable conformers and the importance of hydrogen bonding . The infrared spectra of N-methyl- and N,N-dimethylaminobenzoic acids suggest that these compounds exhibit different structures in the solid state and in solution . Additionally, the spectroscopic properties of ortho derivatives of methyl p-dimethylaminobenzoate have been studied, revealing the influence of solvent polarity on their fluorescence spectra .

Scientific Research Applications

  • Growth of DSTMS Crystal and THz Wave Generation

    • Application : The growth of 4- N, N -dimethylamino-4- N -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported .
    • Method : The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation . The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .
    • Results : The highest terahertz conversion efficiency is 1.71×10 –5 .
  • Synthesis of 3,5-disubstituted 2,6-dicyanoaniline

    • Application : This compound is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .
    • Method : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins .
    • Results : The reaction results in the formation of 3,5-disubstituted 2,6-dicyanoaniline .
  • Acylation of Alcohols

    • Application : This compound is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .
    • Method : The acylation of alcohols is carried out under auxiliary base- and solvent-free conditions .
    • Results : The reaction results in the formation of corresponding esters .
  • Determination of Benzodiazepines and Flavanols

    • Application : This compound is used as a chromogenic reagent for the determination of benzodiazepines and flavanols .
    • Method : The determination involves the use of this compound as a chromogenic reagent .
    • Results : The reaction results in a color change that can be used to determine the presence of benzodiazepines and flavanols .
  • Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

    • Application : This compound is used in the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, the main component of the green solvent, PolarClean .
    • Method : Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach .
    • Results : The more advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .
  • Growth of DAST Crystals for THz Wave Generation

    • Application : This compound is used in the growth of high-quality organic 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) crystals for THz wave generation .
    • Method : The growth method greatly improved crystallinity. The difference frequency mixing, based on the KTiOPO4 (KTP)-optical parametric oscillator (OPO), generated a coherent, tunable, THz wave in the range of 2 to 30THz using DAST crystals .
    • Results : These superior DAST crystals also extended the THz generation time. A constant THz energy output was achieved for over 10 h, whereas conventional DAST crystals had reduced the THz wave output in less than 1 hour .

Safety And Hazards

Similar compounds can cause skin irritation, serious eye damage, and damage to organs. They are also toxic if swallowed or inhaled .

Future Directions

The future directions for similar compounds involve their use in a variety of applications. For example, Arbidol is a broad-spectrum antiviral with demonstrated activity against a number of enveloped and non-enveloped viruses .

properties

IUPAC Name

methyl 4-(dimethylamino)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFNNYRLZPAKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610198
Record name Methyl 4-(dimethylamino)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dimethylamino)-2-hydroxybenzoate

CAS RN

27559-59-7
Record name Methyl 4-(dimethylamino)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-(N,N-dimethylamino)benzoic acid (9.05 g, 50 mmol) and MeOH (100 mL) at 0° C. was added thionyl chloride (5.34 mL, 75 mmol) dropwise. The reaction was warmed to room temperature and refluxed for 14 hours. After cooling, ether was added to the mixture and the reaction was carefully quenched with satd NaHCO3. The mixture was diluted with ether (200 mL) and partitioned. The organic layer was dried over MgSO4 and the crude product was adsorbed onto silica gel. The crude product was chromatographed on silica gel (5% CH2Cl2/hexane to 25% CH2Cl2/hexane) and triturated with ether/hexane to give the desired product as a white solid (7.1 g, 73%).
Quantity
9.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, Y He, S Liu, Z Yu, ZX Jiang… - Journal of medicinal …, 2010 - ACS Publications
The Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) plays a pivotal role in growth factor and cytokine signaling. Gain-of-function SHP2 mutations are …
Number of citations: 207 pubs.acs.org
P Wang, Y Wang, H Hu, C Spencer… - The Journal of Organic …, 2008 - ACS Publications
A group of robust and easy-to-make photolabile protecting groups (PPGs) for carbonyl compounds has been developed. Sequential removal of different PPGs is achieved via control of …
Number of citations: 46 pubs.acs.org

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